molecular formula C27H40O4 B1673979 Hydroxyprogesterone caproate CAS No. 630-56-8

Hydroxyprogesterone caproate

货号: B1673979
CAS 编号: 630-56-8
分子量: 428.6 g/mol
InChI 键: DOMWKUIIPQCAJU-LJHIYBGHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

羟丙酸羟孕酮是一种合成孕激素,它是一种与天然激素孕酮相似的激素类型。它主要用于降低有自发早产史的女性早产的风险。 该化合物是17α-羟基孕酮的酯衍生物,由己酸(己酸)形成 .

准备方法

合成路线和反应条件: 羟丙酸羟孕酮是由17α-羟基孕酮与己酸酯化合成。该反应通常涉及使用脱水剂,例如二环己基碳二亚胺 (DCC) 来促进酯键的形成。

工业生产方法: 在工业环境中,羟丙酸羟孕酮在无菌环境中生产,以确保其纯度和功效。该化合物溶解在合适的植物油中,制成用于肌肉注射的无菌溶液。 生产过程涉及严格的质量控制措施,以确保最终产品符合要求的标准 .

化学反应分析

Key Reaction Steps

  • Esterification :
    17α-Hydroxyprogesterone reacts with hexanoic acid in toluene using pyridine and p-toluenesulfonic acid (PTSA) as catalysts.
    Conditions : 110–120°C for 3 hours .
    Yield : 115–120% for the crude product .

  • Alcoholysis :
    The esterified intermediate undergoes acid-catalyzed hydrolysis in ethanol with HCl.
    Conditions : Reflux for 2 hours .
    Yield : 82.5% refinement yield after purification .

Metabolic Reactions

This compound undergoes oxidative metabolism primarily via cytochrome P450 enzymes, with no cleavage of the caproate ester .

Primary Metabolic Pathways

  • Hydroxylation :
    Introduces hydroxyl groups (–OH) at three positions:

    • Caproate side chain : Oxidation at ω-1, ω-2, or ω-3 positions .

    • Progesterone backbone : Limited hydroxylation at C21 .

  • Metabolite Groups (LC/MS analysis) :
    | Group | Hydroxylation | Retention Time (min) | Key Metabolites |
    |-------|---------------|-----------------------|-----------------|
    | I | Trihydroxy | 4–10 | M1–M5 (m/z 477) |
    | II | Dihydroxy | 10–21 | M6–M11 (m/z 461)|
    | III | Monohydroxy | 21–30 | M12–M21 (m/z 445)|

  • Enzymatic Involvement :

    • CYP3A4/3A5 : Primary catalysts for hydroxylation .

    • CYP3A7 : Contributes in fetal liver and placental tissues .

Key Stability Findings

  • Esterase Resistance : No hydrolysis by human plasma, hepatic, or placental esterases (e.g., carboxylesterase) .

  • Metabolic Half-Life :

    • Non-pregnant : 7.8 days .

    • Pregnant (singleton) : 16–17 days .

Stability and Degradation

This compound demonstrates high stability under physiological conditions due to its ester linkage and protein-binding properties.

Degradation Factors

FactorEffect on StabilityEvidence Source
Plasma EsterasesNo hydrolysis observed In vitro studies
CYP EnzymesOxidative degradation only Metabolite profiling
TemperatureStable up to 124°C Melting point analysis

Protein Binding

  • Albumin : Extensive binding (>90%) .

  • SHBG/CBG : Negligible affinity (<0.5%) .

Comparative Reactivity

This compound’s chemical behavior differs markedly from progesterone:

PropertyProgesteroneThis compound
Metabolism 5α/5β-reductase pathways CYP-mediated oxidation
Esterase Sensitivity Susceptible to hydrolysisResistant
Half-Life 2–3 days (intramuscular) 7.8–17 days

科学研究应用

Hydroxyprogesterone caproate is a progestin medication with several applications, including prevention of preterm birth in pregnant women with a history of the condition and treatment for gynecological disorders .

Scientific Research Applications

Gynecological disorders this compound is used to treat gynecological issues, such as threatened miscarriage, dysmenorrhea, premenstrual syndrome, fibrocystic breast disease, adenosis, and breast pain . It has also been used to treat endometrial cancer and has shown effectiveness in extending life for both premenopausal and postmenopausal women with the disease . From the 1950s through the 1970s, it was widely used for these purposes, but more recently, it has gained attention for preventing preterm birth .

Birth control In some countries, this compound is combined with estradiol valerate to create a once-monthly combined injectable contraceptive .

Other uses this compound has been used in menopausal hormone therapy for women . For men, it has been used to treat benign prostatic hyperplasia, though its effectiveness is marginal and uncertain . It has also been used to treat prostate cancer, typically at a dosage of 1,500 mg twice per week, by suppressing testicular androgen production through the suppression of luteinizing hormone secretion . Additionally, it has been used as part of feminizing hormone therapy for transgender women .

Pharmacokinetics and Pharmacodynamics

This compound, or 17α-hydroxyprogesterone caproate, is structurally similar to progesterone and acts as a selective agonist of the progesterone receptor (PR) . It exhibits improved pharmacokinetics compared to progesterone, particularly a longer duration with intramuscular injection in oil solution .

Dosage and Administration

The endometrial transformation dosage of this compound is 250 to 500 mg per cycle via intramuscular injection. The weekly substitution dosage is 250 mg, while the effective dosage in the menstrual delay test is 25 mg per week . For inhibiting ovulation, an effective dosage is 500 mg once per month via intramuscular injection . The dose used in once-a-month combined injectable contraceptives is 250 mg .

Antigonadotropic Effects

This compound produces antigonadotropic effects by activating the PR, suppressing the hypothalamic–pituitary–gonadal axis, and reducing gonadotropin secretion and gonadal sex hormone production at high doses . Studies have indicated varied effects on hormone levels, with some showing no significant influence on urinary excretion of estrogens, luteinizing hormone, or follicle-stimulating hormone, while others have demonstrated a decrease in testosterone secretion .

Depot Effect and Pharmacokinetics

When administered intramuscularly or subcutaneously, this compound has a depot effect, resulting in a prolonged duration of action . Peak levels and time to peak concentrations have been studied following intramuscular injection, with steady-state levels achieved within 4 to 12 weeks of administration in pregnant women .

Safety and Efficacy

作用机制

羟丙酸羟孕酮的作用机制涉及它与孕激素受体的相互作用。通过与这些受体结合,它发挥孕激素作用,包括抑制黄体生成素分泌和将增殖期子宫内膜转化为分泌期子宫内膜。 这种作用有助于维持妊娠并预防早产 .

相似化合物的比较

羟丙酸羟孕酮经常与其他孕激素进行比较,例如醋酸甲羟孕酮和醋酸甲地孕酮。虽然所有这些化合物都是合成孕激素,但羟丙酸羟孕酮在其用于预防早产方面是独一无二的。其他类似的化合物包括:

    醋酸甲羟孕酮: 用于避孕和激素替代疗法。

    醋酸甲地孕酮: 用于食欲刺激和某些癌症的治疗。

    己酸氯地孕酮: 用于激素治疗 .

羟丙酸羟孕酮因其在预防早产方面的特殊应用及其独特的代谢途径而脱颖而出。

生物活性

Hydroxyprogesterone caproate (17-OHPC) is a synthetic derivative of progesterone, primarily used in obstetrics to prevent preterm birth in women with a history of spontaneous preterm delivery. Its biological activity is characterized by its interaction with progesterone receptors and its role in various reproductive processes. This article delves into the pharmacological properties, clinical efficacy, and safety profile of this compound, supported by recent research findings and case studies.

Pharmacological Properties

Chemical Structure and Mechanism of Action

This compound is an ester of 17α-hydroxyprogesterone and caproic acid. It binds to progesterone receptors (PR-A and PR-B) in target tissues, leading to the regulation of gene transcription associated with pregnancy maintenance and uterine quiescence. The compound exhibits anti-inflammatory effects that are crucial in modulating the inflammatory response associated with labor initiation .

Pharmacokinetics

  • Absorption : this compound is absorbed slowly following intramuscular injection, providing a prolonged effect.
  • Distribution : It has a high volume of distribution and is extensively protein-bound in plasma.
  • Metabolism : The drug is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4.
  • Elimination : Approximately 50% of the metabolites are excreted via feces, with around 30% eliminated through urine.
  • Half-life : The elimination half-life ranges from 16 days (±6 days), which allows for weekly dosing regimens .

Prevention of Preterm Birth

The primary indication for this compound has been its use in preventing preterm birth. However, recent studies have raised questions regarding its efficacy:

  • A cohort study involving 430 women treated with this compound found no significant reduction in recurrent preterm birth rates compared to historical controls (25% vs. 16.8%, P = 1.0) .
  • Another review indicated that this compound did not effectively prevent preterm birth and was associated with an increased risk of gestational diabetes (13.4% vs. 8% in controls, P = .001) .

Case Studies

  • Triplet Pregnancy Study : A study assessing the impact of this compound on triplet pregnancies showed no significant effects on pregnancy outcomes or duration compared to placebo .
    Outcome MeasureHydroxyprogesterone GroupPlacebo GroupRisk Ratio (95% CI)P Value
    Composite adverse perinatal outcome34%35%0.98 (0.79–1.2)0.79
    Neonatal death ≥ 20 weeks4.7%1.3%1.3 (0.37–4.2)0.71
  • Preeclampsia Model : Research using a rat model for preeclampsia demonstrated that this compound improved clinical characteristics related to hypertension during pregnancy, indicating potential therapeutic benefits beyond preterm birth prevention .

Safety Profile

The safety profile of this compound has come under scrutiny, especially following the FDA's withdrawal of approval for its use in preventing preterm birth due to unfavorable risk-benefit assessments . Concerns include:

  • Potential Cancer Risk : A review by the European Medicines Agency suggested a possible but unconfirmed risk of cancer associated with prenatal exposure to this compound .
  • Adverse Effects : Common adverse effects reported include injection site reactions, headaches, and gastrointestinal disturbances.

属性

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWKUIIPQCAJU-LJHIYBGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043915
Record name 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which progesterone prevents preterm birth is not well understood, but many pathways are likely involved. (1) Progesterone plays a vital role in regulation of the female reproductive system and is important for successful implantation of the embryo and maintenance of pregnancy. It acts by binding to progesterone receptors in the uterus, ovaries, breasts and in the central nervous system. These receptors exist in 2 isoforms, PR-A and PR-B. Progesterone binding to these receptors ultimately leads to regulation of gene transcription. (2) This results in an anti-inflammatory effect which blunts the proinflammatory state that occurs with initiation of labor, and maintains uterine queiscence by stabilizing progesterone acting on the myometrium. (2)
Record name Hydroxyprogesterone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

630-56-8
Record name Hydroxyprogesterone caproate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyprogesterone caproate [USP:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyprogesterone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HYDROXYPROGESTERONE CAPROATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyprogesterone caproate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYPROGESTERONE CAPROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276F2O42F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

119-121
Record name Hydroxyprogesterone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyprogesterone caproate
Reactant of Route 2
Reactant of Route 2
Hydroxyprogesterone caproate
Reactant of Route 3
Reactant of Route 3
Hydroxyprogesterone caproate
Reactant of Route 4
Reactant of Route 4
Hydroxyprogesterone caproate
Reactant of Route 5
Reactant of Route 5
Hydroxyprogesterone caproate
Reactant of Route 6
Reactant of Route 6
Hydroxyprogesterone caproate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。